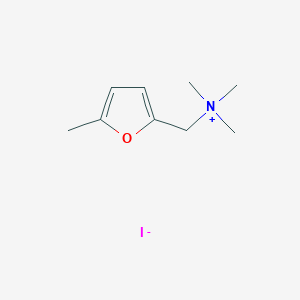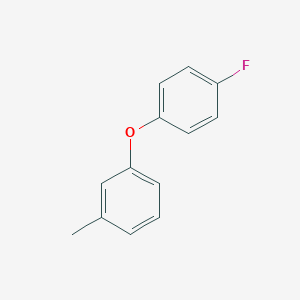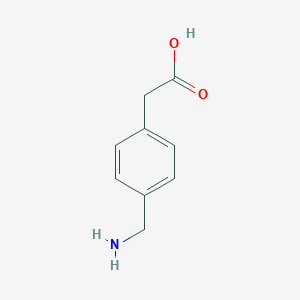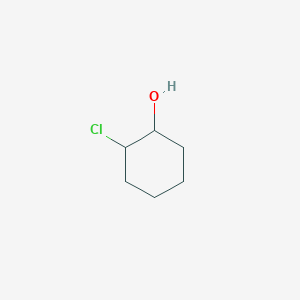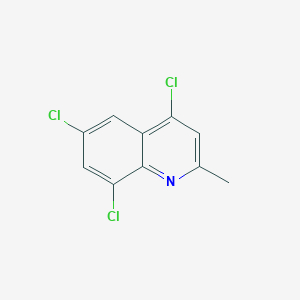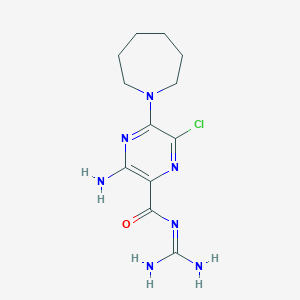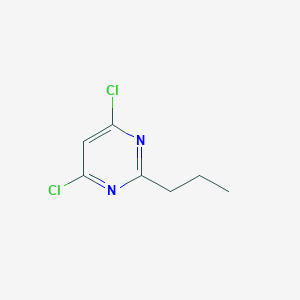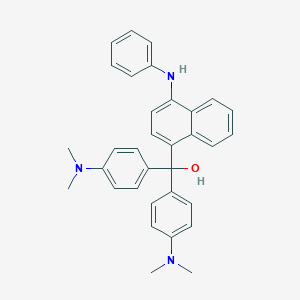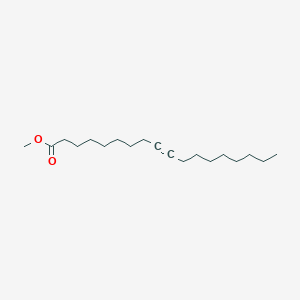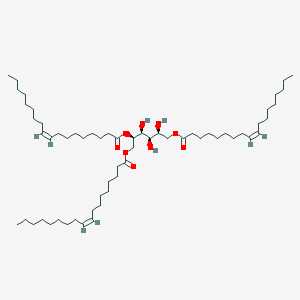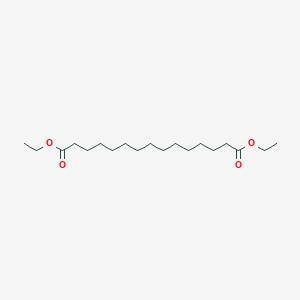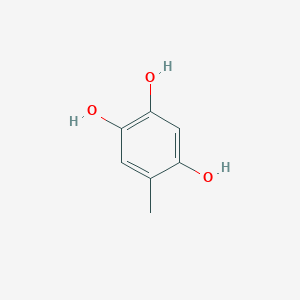
2,4,5-Trihydroxytoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trihydroxytoluene, also known as 2,4,5-THT, is a chemical compound that is commonly used in scientific research. This compound has a wide range of applications, including as a precursor for the synthesis of other compounds and as a reagent in biochemical assays.
Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Bioremediation
2,4,5-Trihydroxytoluene (THT) is involved in the microbial degradation of nitroaromatic compounds such as 2,4-dinitrotoluene. Research by (Rodríguez et al., 2006) and (Johnson et al., 2000) demonstrates its role in biodegradation pathways. This has implications for environmental bioremediation, particularly in areas contaminated with explosive residues.
Biological and Antioxidant Activity
Studies such as those by (Shubin et al., 2020) have explored the biological and antioxidant activities of compounds derived from 2,4,5-THT. These compounds exhibit inhibitory activity against various bacterial and fungal strains, alongside moderate antioxidant properties.
Synthesis of Aurone Derivatives
Research by (Shubin et al., 2019) demonstrates the use of 2,4,5-THT in synthesizing aurone derivatives. These compounds have potential applications in various fields including pharmaceuticals and dyes.
Biosensor Development
The work of (Rodríguez et al., 2006) showcases the development of biosensors using THT for detecting compounds derived from the biodegradation of 2,4-dinitrotoluene. This can be pivotal in environmental monitoring.
Chemical Synthesis and Organic Reactions
2,4,5-THT serves as a reagent or intermediate in various chemical syntheses. (Ushkarov et al., 2007) have explored its use in high-yield synthesis of azo dyes, indicating its versatility in organic reactions.
Environmental Impact Studies
Studies like (Hawari et al., 2015) involve THT in understanding the environmental fate of explosives and their derivatives. This is crucial for assessing environmental risks and impacts.
Biocatalysis
Research by (Tao et al., 2004) demonstrates the use of THT in biocatalysis, particularly in the oxidation of benzene to various hydroxylated derivatives. This opens up possibilities for environmentally friendly industrial processes.
Propiedades
Número CAS |
1124-09-0 |
|---|---|
Nombre del producto |
2,4,5-Trihydroxytoluene |
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3 |
Clave InChI |
QKGQHTCUNGPCIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1O)O)O |
Otros números CAS |
1124-09-0 |
Sinónimos |
2,4,5-trihydroxytoluene toluene-2,4,5-triol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




